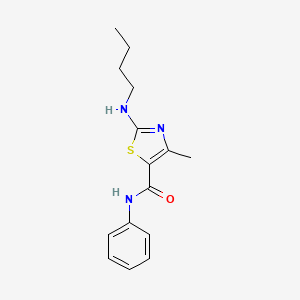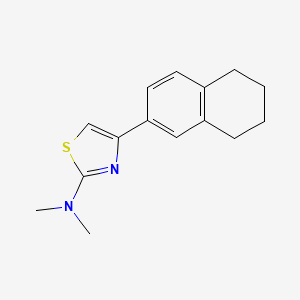![molecular formula C13H12BrN3O2 B7637267 2-[[4-(4-Bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid](/img/structure/B7637267.png)
2-[[4-(4-Bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[4-(4-Bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that plays a critical role in cancer cell metabolism. This molecule has gained significant attention in the scientific community due to its potential as a new therapeutic target for cancer treatment.
Mecanismo De Acción
2-[[4-(4-Bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid binds to the active site of glutaminase and inhibits its activity, leading to a decrease in glutamine metabolism in cancer cells. This results in a decrease in energy production and other essential molecules required for cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2-[[4-(4-Bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid has been shown to induce cell death in cancer cells by inhibiting glutaminase activity. It has also been shown to inhibit tumor growth in animal models of cancer. 2-[[4-(4-Bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid has been found to be effective in a variety of cancer types, including breast, lung, and pancreatic cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[[4-(4-Bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. However, 2-[[4-(4-Bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid has limited solubility in water, which can make it challenging to use in lab experiments. Additionally, 2-[[4-(4-Bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for 2-[[4-(4-Bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid research. One area of interest is the development of more potent and selective glutaminase inhibitors. Another area of interest is the combination of 2-[[4-(4-Bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid with other cancer therapies to enhance its effectiveness. Additionally, the role of glutaminase in cancer cell metabolism is still not fully understood, and further research is needed to elucidate its function in cancer cells.
Métodos De Síntesis
2-[[4-(4-Bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid can be synthesized using a multi-step process that involves the reaction of 4-bromobenzylamine with 2,4,5-trichloropyrimidine to form 4-(4-bromophenyl)pyrimidine-2-amine. This intermediate is then reacted with chloroacetic acid to form 2-[[4-(4-Bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid.
Aplicaciones Científicas De Investigación
2-[[4-(4-Bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid has been extensively studied for its potential as a cancer treatment. It has been shown to selectively target cancer cells by inhibiting glutaminase, which is overexpressed in many types of cancer. Glutaminase plays a critical role in cancer cell metabolism by converting glutamine to glutamate, which is then used to produce energy and other essential molecules for cancer cell growth and proliferation.
Propiedades
IUPAC Name |
2-[[4-(4-bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2/c1-17(8-12(18)19)13-15-7-6-11(16-13)9-2-4-10(14)5-3-9/h2-7H,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISBDRZKZIJPIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC=CC(=N1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(4-Bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-butyl-4-[2,5-dimethyl-1-(1H-1,2,4-triazol-5-yl)pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B7637186.png)

![5-chloro-N-[(5-methyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1-benzofuran-7-sulfonamide](/img/structure/B7637209.png)
![4-[[1-(2-Methoxyethyl)benzimidazol-2-yl]sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7637210.png)

![5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B7637225.png)
![4-(Oxolan-2-ylmethylsulfanyl)-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B7637228.png)

![5-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B7637241.png)
![methyl 5-[2-[(2-methoxyphenyl)methylamino]-1,3-thiazol-4-yl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7637244.png)
![4-[(3-Fluorophenyl)methyl]piperazin-2-one](/img/structure/B7637260.png)
![N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-4-oxochromene-2-carboxamide](/img/structure/B7637265.png)
![4-[[3-(5-Fluoranyl-2-oxidanyl-phenyl)phenyl]sulfonylamino]-2-oxidanyl-benzoic acid](/img/structure/B7637268.png)
![3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid](/img/structure/B7637273.png)